molecular formula C6H10N2O B1351412 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one CAS No. 29211-62-9

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

Cat. No. B1351412
CAS RN: 29211-62-9
M. Wt: 126.16 g/mol
InChI Key: UXHVLIUKMCNXNV-UHFFFAOYSA-N
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Description

“4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” is a derivative of the pyrazole family1. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms1.



Synthesis Analysis

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system1. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine can produce related compounds2.



Molecular Structure Analysis

The molecular structure of pyrazole comprises a five-membered ring with two nitrogen atoms and three carbon atoms1. The exact structure of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would require further information or computational analysis for accurate determination.



Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride can react with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure. For instance, a related compound, “4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one”, is described as red light yellow to yellow and is insoluble in water but slightly soluble in alcohol4.


Scientific Research Applications

Green Synthesis Methodologies

A study by Al-Matar et al. (2010) demonstrated the green one-pot, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. This method involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, highlighting a more environmentally friendly approach to synthesizing pyrazole derivatives including those similar to 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one (Al-Matar et al., 2010).

Corrosion Inhibition

Dohare et al. (2017) reported on pyranpyrazole derivatives acting as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. This includes compounds related to 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, showcasing their application in protecting metal surfaces from corrosion (Dohare et al., 2017).

Antimicrobial and Anticancer Agents

Compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, resembling 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, have been synthesized and showed promising in vitro antimicrobial and anticancer activities. These findings suggest potential therapeutic applications of such derivatives (Hafez et al., 2016).

Synthesis and Characterization

Further research by Nikalje et al. (2016) on 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, through solvent-free conditions using ionic liquid, highlights the versatile synthetic routes for creating bioactive pyrazole derivatives. These compounds show potential anticancer, anti-inflammatory, and antimicrobial activities, underscoring the broad applicability of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one related structures in medicinal chemistry (Nikalje et al., 2016).

Safety And Hazards

The safety and hazards associated with “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure and use. For instance, a related compound, “2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one”, has been associated with certain hazard statements5.


properties

IUPAC Name

4-ethyl-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVLIUKMCNXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389205
Record name 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

CAS RN

29211-62-9
Record name 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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